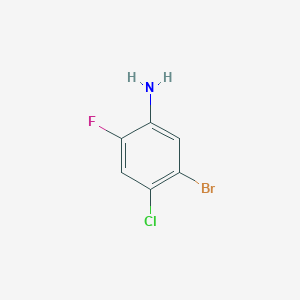

5-Bromo-4-chloro-2-fluoroaniline

Descripción

Significance and Research Context of Halogenated Anilines

Halogenated anilines serve as crucial precursors and intermediates in the synthesis of a wide array of functional molecules. The presence of halogens can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. These attributes are of paramount importance in the design of new pharmaceutical agents and agrochemicals. Research has shown that halogenated anilines can be found in nature, with some marine microalgae capable of biosynthesizing compounds like 2,4,6-tribromoaniline. nih.gov The electro-oxidation of halogenated anilines has also been a subject of study, revealing complex reaction pathways. nih.gov

Prior Research Trajectories Involving Related Halogenated Aniline (B41778) Derivatives

The exploration of halogenated anilines is a well-established field of research. For instance, derivatives such as 5-bromo-4-fluoro-2-methylaniline (B104819) have been identified as key ingredients in the synthesis of MDL compounds, which are activators of sirtuin 6 (SIRT6), a protein that acts as a tumor suppressor. ossila.com This highlights the potential of multi-halogenated anilines in the development of novel cancer therapeutics.

Furthermore, the strategic synthesis of various halogenated anilines, including di- and tri-substituted derivatives, is a continuous area of investigation. These efforts aim to create a diverse library of building blocks for constructing complex molecular architectures with desired functionalities. The study of pyrido[2,3-d]pyrimidines, a class of compounds with a broad spectrum of biological activities including antitumor and antibacterial effects, often involves the use of halogenated anilines as starting materials or key intermediates. nih.govnih.gov

Research Findings and Applications

Recent research has highlighted the utility of 5-Bromo-4-chloro-2-fluoroaniline as a key reactant in the synthesis of advanced heterocyclic compounds. A notable application is its use in the preparation of pyrido[4,3-d]pyrimidine (B1258125) derivatives. These compounds are being investigated for their potential as inhibitors of KRAS, a protein frequently mutated in various cancers.

In a specific synthetic protocol, this compound is reacted with cyclopropylboronic acid in the presence of a palladium catalyst (PdCl2(dppf)) and a base (K3PO4) in 1,4-dioxane. This reaction, a Suzuki-Miyaura coupling, demonstrates the compound's utility in forming carbon-carbon bonds, a fundamental transformation in organic synthesis.

| Reactant 1 | Reactant 2 | Catalyst | Product Class | Potential Application |

| This compound | Cyclopropylboronic acid | PdCl2(dppf) | Pyrido[4,3-d]pyrimidine | KRAS Inhibitors |

This specific application underscores the importance of this compound as a valuable building block in the development of targeted cancer therapies. The unique arrangement of its halogen substituents likely plays a crucial role in the subsequent cyclization and functionalization steps leading to the final bioactive molecule.

Chemical Properties

The chemical properties of this compound, as provided by chemical suppliers, are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| CAS Number | 111010-07-2 |

| Molecular Formula | C₆H₄BrClFN |

| Molecular Weight | 224.46 g/mol |

| Appearance | White to light yellow solid |

| Purity | Typically ≥95% |

| Storage | Keep in a dark place, sealed in dry, at 2-8°C |

| IUPAC Name | This compound |

| InChI Key | FAWFPJSYUUKRCM-UHFFFAOYSA-N |

Propiedades

IUPAC Name |

5-bromo-4-chloro-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClFN/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWFPJSYUUKRCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40554633 | |

| Record name | 5-Bromo-4-chloro-2-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111010-07-2 | |

| Record name | 5-Bromo-4-chloro-2-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 5 Bromo 4 Chloro 2 Fluoroaniline

Established Strategies for the Synthesis of 5-Bromo-4-chloro-2-fluoroaniline

The synthesis of this compound is not extensively documented in readily available literature. However, based on established principles of aromatic chemistry and analogous syntheses of related halogenated anilines, a logical multi-step reaction sequence can be proposed.

Multi-Step Reaction Sequences and Key Intermediates

A plausible and efficient synthetic route to this compound likely commences with a commercially available, appropriately substituted aniline (B41778) or nitrobenzene (B124822) derivative. A general and widely applicable strategy involves the protection of the reactive amino group, followed by sequential halogenation steps, and concluding with deprotection.

One such potential pathway starts from the precursor 4-chloro-2-fluoroaniline (B1294793) . The initial step would involve the protection of the amino group, typically through acetylation with acetic anhydride (B1165640) to form the corresponding acetanilide. This transformation is crucial as it deactivates the amino group, preventing it from interfering with subsequent electrophilic aromatic substitution reactions and directing the incoming electrophiles to specific positions on the aromatic ring.

The subsequent step is the regioselective bromination of the N-(4-chloro-2-fluorophenyl)acetamide intermediate. The directing effects of the acetamido, chloro, and fluoro substituents guide the incoming bromine atom. The acetamido group is a strong ortho-, para-director, while the halogens are ortho-, para-directing but deactivating. In this case, the position ortho to the powerful acetamido group and meta to the chloro group (position 5) is the most likely site for bromination. Reagents such as N-bromosuccinimide (NBS) in a suitable solvent are commonly employed for such transformations.

Following successful bromination, the final step is the hydrolysis of the acetamido group to regenerate the free aniline. This is typically achieved under acidic or basic conditions, yielding the target molecule, This compound .

An alternative, though potentially less direct, approach could begin with a differently substituted precursor, such as a nitrated benzene (B151609) derivative. For instance, a route analogous to the synthesis of the isomeric 5-Bromo-2-chloro-4-fluoroaniline could be envisioned. This would involve starting with a suitable nitrophenyl compound, followed by reduction of the nitro group to an aniline, and subsequent halogenation steps. The choice of starting material and the sequence of reactions are critical for achieving the desired substitution pattern.

| Reaction Step | Reactant | Reagent(s) | Product |

| Acetylation | 4-Chloro-2-fluoroaniline | Acetic anhydride | N-(4-chloro-2-fluorophenyl)acetamide |

| Bromination | N-(4-chloro-2-fluorophenyl)acetamide | N-Bromosuccinimide (NBS) | N-(5-bromo-4-chloro-2-fluorophenyl)acetamide |

| Hydrolysis | N-(5-bromo-4-chloro-2-fluorophenyl)acetamide | Acid or Base | This compound |

Precursor Compound Utilization in Synthetic Pathways

The selection of the starting material is paramount in designing an efficient synthesis. For this compound, the most logical precursor is 4-chloro-2-fluoroaniline . This compound is commercially available and possesses the correct arrangement of the chloro and fluoro substituents, simplifying the subsequent synthetic steps to the introduction of the bromine atom at the desired position.

Other potential precursors could include molecules that already contain the bromine atom, such as 3-bromo-4-chloro-2-fluoronitrobenzene . In this case, the synthesis would primarily involve the reduction of the nitro group to an amine. However, the synthesis of such a starting material might be more complex than the direct bromination of a simpler aniline.

The availability and cost of the precursor compounds are significant factors in the practical application of any synthetic route, making the pathway starting from 4-chloro-2-fluoroaniline an attractive option.

Functional Group Transformations and Derivatization of this compound

The synthetic value of this compound lies in the differential reactivity of its functional groups, which allows for a wide range of derivatizations.

Regioselective Reactions of the Amino Group

The amino group of this compound is a versatile handle for a multitude of chemical transformations. It can readily undergo reactions typical of primary anilines, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy for protecting the amino group or for introducing specific functionalities.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, which are important pharmacophores in many drug molecules.

Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) converts the amino group into a diazonium salt. This intermediate is highly versatile and can be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents, including hydroxyl, cyano, and additional halogen atoms.

N-Alkylation and N-Arylation: The amino group can be alkylated or arylated through various methods, including reductive amination or transition-metal-catalyzed cross-coupling reactions, to generate secondary or tertiary amines.

The regioselectivity of these reactions is inherently directed at the nitrogen atom of the amino group.

Halogen Manipulation and Exchange Reactions

The presence of three different halogen atoms on the aromatic ring provides opportunities for selective manipulation. The reactivity of halogens in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions generally follows the order I > Br > Cl > F. This differential reactivity can be exploited for selective functionalization.

For instance, the bromine atom at position 5 is the most likely site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings. This allows for the introduction of a wide variety of carbon-based or heteroatom-based substituents.

While less reactive, the chlorine atom could potentially be displaced under more forcing SNAr conditions, especially if activated by strongly electron-withdrawing groups introduced elsewhere on the ring. The fluorine atom is generally the least reactive towards displacement but can participate in certain specialized reactions.

Halogen exchange reactions, where one halogen is replaced by another, are also a possibility, although achieving high selectivity in a polyhalogenated system can be challenging.

Ortho-Directed Metalation and Related Synthetic Approaches

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In this strategy, a directing group coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be trapped with various electrophiles.

Catalytic Approaches in the Synthesis of this compound and its Analogs

Modern organic synthesis relies heavily on catalytic reactions to achieve high efficiency, selectivity, and functional group tolerance. For a molecule like this compound, where regioselectivity is paramount, catalytic approaches are indispensable. These methods often involve transition metal catalysts, which can activate specific bonds and orchestrate the formation of new ones with high precision.

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The Buchwald-Hartwig amination, in particular, is a premier method for synthesizing aryl amines from aryl halides.

The synthesis of this compound via a Buchwald-Hartwig approach would likely involve the amination of a polyhalogenated benzene precursor, such as 1,5-dibromo-2-chloro-4-fluorobenzene or 1-bromo-2,4-dichloro-5-fluorobenzene. The choice of catalyst, specifically the phosphine (B1218219) ligand, is crucial for achieving high yields and preventing side reactions. Bulky, electron-rich monophosphine ligands, such as (o-biphenyl)P(t-Bu)₂ and (o-biphenyl)PCy₂, have proven to be generally effective for the amination of a wide range of aryl chlorides, bromides, and triflates. cmu.edu These ligands facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) center, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the catalyst. cmu.eduorganic-chemistry.org

For a substrate bearing multiple halogens, regioselectivity of the C-N coupling is a significant challenge. The relative reactivity of C-Br vs. C-Cl bonds in the oxidative addition step typically favors the cleavage of the C-Br bond, which would be the desired pathway for aminating a precursor like 1-bromo-2,4-dichloro-5-fluorobenzene. The use of ammonia (B1221849) equivalents, such as benzophenone (B1666685) imine or ammonium (B1175870) salts, can be employed to install the primary aniline group. semanticscholar.org For instance, palladium-catalyzed coupling of aryl chlorides and bromides with ammonium sulfate (B86663) has been shown to form primary anilines effectively. semanticscholar.org

A study on the palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone highlights the feasibility of selective C-N bond formation in the presence of multiple reactive sites. researchgate.net This reaction demonstrated that amination at the bromide position predominated over nucleophilic substitution at the fluorine and other side reactions, showcasing the potential for selective synthesis of complex anilines. researchgate.net

Table 1: Examples of Buchwald-Hartwig Amination Conditions for Aryl Halides This table presents generalized conditions and findings from studies on related aryl halides, illustrating the principles applicable to the synthesis of the target compound.

| Aryl Halide Substrate | Amine Source | Catalyst System (Pd Source/Ligand) | Base | Solvent | Temperature (°C) | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Aryl Chlorides/Bromides | Various primary/secondary amines | Pd₂(dba)₃ / (o-biphenyl)P(t-Bu)₂ | NaOtBu | Toluene | RT - 110 | High | cmu.edu |

| Aryl Chlorides/Bromides | Ammonium Sulfate | [Pd(cinnamyl)Cl]₂ / CyPF-tBu | K₃PO₄ | Dioxane | 80 - 110 | Good | semanticscholar.org |

| 3-Bromo-4-fluoro-acetophenone | Morpholine | Pd(OAc)₂ / (2-Biphenyl)di-tert-butylphosphine | Cs₂CO₃ | Toluene | N/A | High | researchgate.net |

| Aryl Chlorides | Various amines | (IPr)Pd(allyl)Cl | NaOtBu | Dioxane | 80 | High | N/A |

While the Suzuki-Miyaura reaction is primarily used for C-C bond formation, it could be employed in a multi-step synthesis. For example, a precursor like 1-bromo-2-chloro-4-fluorobenzene (B27530) could be converted to its corresponding boronic acid via a Grignard reagent intermediate. ossila.com This boronic acid could then be coupled with another aryl halide before subsequent steps to introduce the amine functionality.

C-H Functionalization Strategies

Direct C-H functionalization is an emerging and highly attractive strategy in organic synthesis, aiming to form bonds by activating ubiquitous C-H bonds, thus avoiding the need for pre-functionalized starting materials. Direct C-H amination of a precursor like 1-bromo-2-chloro-4-fluorobenzene to generate this compound would be an ideal, atom-economical route.

Transition metal-catalyzed C-H amination reactions often require a directing group to position the catalyst near the target C-H bond, ensuring regioselectivity. However, for simple, un-activated arenes, achieving selectivity can be difficult. The electronic properties of the existing halogen substituents on a precursor like 1-bromo-2-chloro-4-fluorobenzene would influence the site of any potential C-H activation.

While specific examples of direct C-H amination to produce this compound are not prevalent in the literature, research into the direct amination of benzene using methods like plasma chemistry illustrates the ongoing efforts to develop such transformations. researchgate.net These methods, however, are often in early stages of development and may lack the specific regioselectivity required for complex molecules. The significant challenge in applying C-H amination to a polyhalogenated substrate lies in controlling the reaction to occur at a single, desired position among several potential C-H bonds, and avoiding competitive reactions at the carbon-halogen bonds.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

A more traditional and well-established route to substituted anilines involves electrophilic aromatic substitution (EAS) on a pre-existing aniline or a precursor ring system, followed by functional group manipulations. A common pathway is the nitration of an aromatic compound, followed by the reduction of the nitro group to an aniline.

A plausible synthesis for this compound starts with 4-chloro-2-fluoroaniline. This precursor can be synthesized by the catalytic reduction of 4-chloro-2-fluoronitrobenzene (B1582716) using reagents like iron powder, tin chloride, or catalytic hydrogenation with a palladium catalyst. nbinno.comchemicalbook.com The 4-chloro-2-fluoronitrobenzene itself can be prepared via a multi-step sequence starting from 3-chloroaniline, involving acetylation, nitration, hydrolysis, and a Schiemann reaction. researchgate.net

The final step would be the regioselective electrophilic bromination of 4-chloro-2-fluoroaniline. The directing effects of the substituents on the ring are critical here. The amino group is a powerful activating, ortho-, para-director. The fluorine and chlorine atoms are deactivating but also ortho-, para-directing. stackexchange.com In 4-chloro-2-fluoroaniline, the positions ortho to the strongly activating amino group are C3 and C5. The C5 position is para to the fluorine and meta to the chlorine. The C3 position is ortho to both fluorine and chlorine. Given the strong activating effect of the amine and the electronic environment, bromination is expected to occur at the C5 position, which is sterically accessible and activated by both the amine and fluorine substituents.

A patented process details the highly selective bromination of 2-fluoroaniline (B146934) to 4-bromo-2-fluoroaniline (B1266173) using molecular bromine in the presence of a quaternary ammonium bromide catalyst, demonstrating the feasibility of selective halogenation on such systems. google.com This provides a strong precedent for the selective bromination of 4-chloro-2-fluoroaniline to yield the target compound.

Table 2: Synthesis of Halogenated Anilines via Substitution and Reduction This table provides examples of key reaction steps that can be combined to form the target molecule.

| Reaction Step | Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Bromination | 2-Fluoroaniline | Br₂, Quaternary Ammonium Bromide | Inert Solvent (e.g., Methylene Chloride) | 4-Bromo-2-fluoroaniline | High | google.com |

| Reduction | 4-Chloro-2-fluoronitrobenzene | Fe/HCl or SnCl₂/HCl | Acidic Conditions | 4-Chloro-2-fluoroaniline | High | nbinno.com |

| Reduction | Halogenated Nitroaromatics | H₂, Pd/C catalyst | 120 °C, 1 MPa | Halogenated Anilines | Good-Excellent | chemicalbook.com |

| Hydrolysis (Deprotection) | 4-Chloro-2-fluoroacetanilide | NaOH, H₂O | Ethanol, Reflux | 4-Chloro-2-fluoroaniline | ~65% | prepchem.com |

| Nitration | Chlorobenzene | HNO₃, H₂SO₄ | N/A | Mixture of o- and p-nitrochlorobenzene | N/A | wikipedia.org |

Nucleophilic aromatic substitution (SNAr) could also be a potential, though less common, route. This would typically require a precursor with a good leaving group (like fluorine or nitro) activated by strongly electron-withdrawing groups ortho and para to it. For instance, starting with a compound like 1-bromo-4-chloro-2,5-difluorobenzene, selective substitution of one fluorine atom by an amine source could be envisioned, although controlling regioselectivity would remain a significant hurdle.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 4 Chloro 2 Fluoroaniline

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insights into the molecular vibrations and functional groups present in a molecule. When combined with computational methods like Normal Coordinate Analysis (NCA), a detailed assignment of the vibrational modes can be achieved.

The FT-IR spectrum of 5-Bromo-4-chloro-2-fluoroaniline is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups and the benzene (B151609) ring. The positions of these bands are influenced by the electronic effects of the bromo, chloro, fluoro, and amino substituents. For instance, studies on the isomer 2-bromo-6-chloro-4-fluoroaniline (B1268482) have provided computed vibrational wavenumbers that serve as a valuable reference. researchgate.net

The N-H stretching vibrations of the primary amine group are anticipated to appear in the region of 3400-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The region between 1400 cm⁻¹ and 1650 cm⁻¹ is characteristic of C-C stretching vibrations within the benzene ring. researchgate.net The C-N stretching vibration is also expected in this region. The C-F, C-Cl, and C-Br stretching vibrations are anticipated at lower wavenumbers, typically in the 1200-1300 cm⁻¹ range for C-F, and below 850 cm⁻¹ for C-Cl and C-Br. researchgate.net

Table 1: Predicted FT-IR Vibrational Frequencies and Assignments for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~3498 | N-H Asymmetric Stretch |

| ~3400 | N-H Symmetric Stretch |

| ~3080 | C-H Aromatic Stretch |

| ~1620 | NH₂ Scissoring |

| ~1580 | C-C Aromatic Ring Stretch |

| ~1480 | C-C Aromatic Ring Stretch |

| ~1300 | C-N Stretch |

| ~1250 | C-F Stretch |

| ~830 | C-Cl Stretch |

| ~750 | C-H Out-of-plane Bend |

| ~600 | C-Br Stretch |

| Note: These are predicted values based on the analysis of related haloanilines. researchgate.netresearchgate.net |

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound is expected to show strong signals for the C-C ring stretching and the C-halogen bonds. Similar to FT-IR, computational studies on isomers like 2-bromo-6-chloro-4-fluoroaniline offer insights into the expected Raman active modes. researchgate.net The symmetric vibrations, such as the ring breathing mode, are often more intense in the Raman spectrum compared to the FT-IR spectrum.

Table 2: Predicted FT-Raman Active Modes and Assignments for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~3080 | C-H Aromatic Stretch |

| ~1580 | C-C Aromatic Ring Stretch |

| ~1050 | Ring Breathing Mode |

| ~830 | C-Cl Stretch |

| ~600 | C-Br Stretch |

| Note: These are predicted values based on the analysis of related haloanilines. researchgate.net |

Normal Coordinate Analysis (NCA) is a computational method used to assign vibrational frequencies to specific molecular motions. It involves calculating the force constants of the bonds and the geometry of the molecule. The Potential Energy Distribution (PED) calculation then determines the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration.

For a molecule like this compound, NCA and PED calculations would be essential for an unambiguous assignment of the complex vibrational spectra. For example, in a study on the related compound 2-bromo-6-chloro-4-fluoroaniline, PED calculations were used to confirm the assignments of the various stretching and bending modes. researchgate.net These analyses would reveal the extent of coupling between different vibrational modes, such as the mixing of C-C stretching with C-H in-plane bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by probing the magnetic environments of its nuclei, primarily ¹H and, in this case, ¹⁹F.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the amino group protons and the aromatic protons. The amino (NH₂) protons would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

The aromatic region will feature two signals corresponding to the two non-equivalent aromatic protons.

H-3: This proton is flanked by the fluorine at C-2 and the chlorine at C-4. It is expected to appear as a doublet of doublets due to coupling with the adjacent fluorine atom (³JH-F) and the proton at C-6 (⁴JH-H).

H-6: This proton is adjacent to the bromine at C-5. It is expected to appear as a doublet due to coupling with the proton at C-3 (⁴JH-H). Further coupling to the fluorine at C-2 (³JH-F) might also be observed, potentially resulting in a doublet of doublets.

The chemical shifts of these protons are influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating effect of the amino group.

Table 3: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Expected Coupling Constants (Hz) |

| NH₂ | Broad singlet | s | N/A |

| H-3 | ~6.8 - 7.2 | dd | ³JH-F ≈ 8-10 Hz, ⁴JH-H ≈ 2-3 Hz |

| H-6 | ~7.0 - 7.4 | d (or dd) | ⁴JH-H ≈ 2-3 Hz, ³JH-F ≈ 4-6 Hz |

| Note: These are estimated values based on general principles and data for other haloanilines. |

¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic effects of the other substituents on the ring. The signal will be split into a doublet of doublets due to coupling with the adjacent aromatic protons, H-3 (³JF-H) and H-6 (³JF-H). The magnitude of these coupling constants provides further structural confirmation. Studies on various fluoroaniline (B8554772) derivatives have shown a wide range of chemical shifts depending on the nature and position of other substituents. nih.gov

Table 4: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Expected Coupling Constants (Hz) |

| F-2 | -120 to -140 | dd | ³JF-H3 ≈ 8-10 Hz, ³JF-H6 ≈ 4-6 Hz |

| Note: Chemical shifts are relative to a standard like CFCl₃. These are estimated values based on data for related fluoroanilines. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Insights

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful analytical technique utilized to determine the carbon framework of an organic molecule. For this compound, the ¹³C NMR spectrum provides critical information regarding the electronic environment of each carbon atom in the aromatic ring. The substitution pattern, with three different halogen atoms and an amino group, results in a unique set of chemical shifts for the six aromatic carbons.

The fluorine atom, being the most electronegative, exerts a strong influence on the chemical shifts of the adjacent carbon atoms through both inductive and mesomeric effects. The carbon atom directly bonded to the fluorine (C-2) is expected to show a large C-F coupling constant, a characteristic feature in the ¹³C NMR spectra of organofluorine compounds. The chemical shift of this carbon is significantly affected by the fluorine's shielding/deshielding effects.

The bromine and chlorine atoms also influence the chemical shifts of the carbons to which they are attached (C-5 and C-4, respectively), generally causing a downfield shift. The amino group (-NH₂) is an activating group and typically causes an upfield shift for the carbon atom it is attached to (C-1) and the ortho and para carbons, though this effect is modulated by the presence of the ortho-fluorine.

Due to the lack of readily available experimental spectra for this compound, a predicted ¹³C NMR data table is presented below. These predictions are based on established substituent effects and data from similar halogenated anilines. The expected chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (JCF, Hz) |

| C-1 | 138 - 142 | ~ 10-15 (²JCF) |

| C-2 | 150 - 155 (d) | ~ 240-250 (¹JCF) |

| C-3 | 115 - 120 (d) | ~ 20-25 (²JCF) |

| C-4 | 125 - 130 | ~ 3-5 (³JCF) |

| C-5 | 110 - 115 | ~ 2-4 (⁴JCF) |

| C-6 | 120 - 125 (d) | ~ 5-10 (³JCF) |

(d) denotes a doublet due to C-F coupling.

Note: These are estimated values and actual experimental data may vary.

Mass Spectrometric Techniques in Structural Identification and Fragmentation Studies

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₆H₄BrClFN), high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula.

The most distinctive feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak [M]⁺. This pattern arises from the natural abundance of the isotopes of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This would result in a characteristic cluster of peaks for the molecular ion and any fragment containing both bromine and chlorine. The primary molecular ion peaks would be observed at m/z 223, 225, and 227.

Electron ionization (EI) would likely induce fragmentation of the molecule. The fragmentation pathways of halogenated aromatic compounds are well-documented. Common fragmentation patterns for this compound would likely involve the initial loss of a halogen atom or the amino group.

Table 2: Predicted Major Mass Spectrometry Fragmentation Peaks for this compound

| m/z (charge/mass ratio) | Proposed Fragment Ion | Notes |

| 223, 225, 227 | [C₆H₄⁷⁹Br³⁵ClFN]⁺, [C₆H₄⁸¹Br³⁵ClFN]⁺/[C₆H₄⁷⁹Br³⁷ClFN]⁺, [C₆H₄⁸¹Br³⁷ClFN]⁺ | Molecular ion cluster. The relative intensities are determined by the isotopic abundances of Br and Cl. |

| 194, 196, 198 | [M - NH₂]⁺ | Loss of the amino radical. |

| 144, 146 | [M - Br]⁺ | Loss of a bromine radical. The remaining fragment still contains chlorine. |

| 188, 190 | [M - Cl]⁺ | Loss of a chlorine radical. The remaining fragment still contains bromine. |

| 128 | [M - Br - Cl]⁺ | Loss of both bromine and chlorine radicals. |

Note: The m/z values correspond to the most abundant isotopes.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govresearchgate.net This technique would provide accurate bond lengths, bond angles, and intermolecular interactions for this compound. While specific crystallographic data for this compound is not publicly available, we can infer expected structural features based on studies of similar halogenated anilines. researchgate.net

The crystal structure would reveal a nearly planar benzene ring. The C-F, C-Cl, and C-Br bond lengths would be consistent with those observed for other halogenated aromatic compounds. The C-N bond length would be indicative of some degree of partial double bond character due to the delocalization of the nitrogen lone pair into the aromatic ring.

Table 3: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/Feature |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric space group is common for such molecules |

| C-Br Bond Length (Å) | ~1.90 |

| C-Cl Bond Length (Å) | ~1.74 |

| C-F Bond Length (Å) | ~1.36 |

| C-N Bond Length (Å) | ~1.40 |

| Intermolecular Forces | N-H···X (X=F, Cl, N) hydrogen bonds, π-π stacking |

Note: These are generalized predictions based on similar known structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. For this compound, the UV-Vis spectrum is expected to show characteristic absorption bands arising from π → π* transitions within the benzene ring.

The aniline (B41778) chromophore itself exhibits two main absorption bands: a strong primary band (E-band) around 230-240 nm and a weaker secondary band (B-band) around 280-290 nm. The presence of halogen substituents on the benzene ring typically causes a bathochromic shift (red shift) of these absorption maxima to longer wavelengths. The magnitude of this shift depends on the nature and position of the halogens.

The amino group acts as a strong auxochrome, increasing the intensity and wavelength of the absorption bands. The fluorine, chlorine, and bromine atoms, with their lone pairs of electrons, can also contribute to the resonance of the system, further influencing the electronic transitions. A theoretical study on m-fluoroaniline using Density Functional Theory (DFT) has shown how substituents alter the electronic characteristics and UV-Vis spectra. chemrxiv.org

Table 4: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition | Predicted λmax (nm) | Description |

| π → π* (E-band) | 245 - 255 | Primary absorption band, high intensity. |

| π → π* (B-band) | 295 - 310 | Secondary absorption band, lower intensity, showing some fine structure. |

Note: The exact λmax values are solvent-dependent. A shift to longer wavelengths (red shift) is generally observed in more polar solvents.

Computational Chemistry and Quantum Chemical Investigations of 5 Bromo 4 Chloro 2 Fluoroaniline

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for investigating the electronic structure and properties of molecules. These methods are frequently used to predict molecular geometries, vibrational frequencies, and electronic characteristics with a high degree of accuracy. For halogenated anilines, these calculations provide deep insights into the effects of substituent positioning on the aromatic ring.

The first step in the computational analysis of a molecule is geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state. For 5-Bromo-4-chloro-2-fluoroaniline, this process would reveal crucial information about bond lengths, bond angles, and dihedral angles.

While specific data for this compound is not available in the reviewed literature, studies on similar molecules, such as 4-chloro-2-bromoaniline and 2-bromo-6-chloro-4-fluoroaniline (B1268482), have been performed using the B3LYP/6-311++G(d,p) level of theory. globalresearchonline.net These studies indicate that the introduction of halogen atoms and an amino group to the benzene (B151609) ring leads to distortions from a perfect hexagonal geometry.

Based on analogous compounds, the C-N bond length is expected to be around 1.4 Å, and the C-C bond lengths within the benzene ring would vary slightly from the standard 1.39 Å due to the electronic effects of the substituents. The bond angles are also likely to deviate from the ideal 120° of a regular hexagon. For instance, in a study of 4-chloro-2-bromoaniline, the C1-C2-C3 bond angle was calculated to be 122.1°, demonstrating significant distortion. globalresearchonline.net

Table 1: Predicted Geometrical Parameters of this compound (Based on Analogy with Similar Halogenated Anilines)

| Parameter | Predicted Value |

| C-N Bond Length | ~1.40 Å |

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.36 Å |

| C-C Bond Lengths | 1.38 - 1.41 Å |

| C-C-C Bond Angles | 118° - 122° |

Note: The values in this table are estimations based on computational studies of similar halogenated anilines and are intended to provide a qualitative understanding.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful experimental method for identifying and characterizing molecules. Computational methods can predict the vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental spectra.

For halogenated anilines, DFT calculations have been shown to provide vibrational frequencies that are in good agreement with experimental data after applying a scaling factor. globalresearchonline.netasianpubs.org The vibrational modes of this compound would include C-H, N-H, C-N, C-C, C-Br, C-Cl, and C-F stretching, as well as various bending and torsional modes. The N-H stretching vibrations are typically observed in the range of 3400-3500 cm⁻¹. The C-X (halogen) stretching frequencies are highly dependent on the mass of the halogen, with C-F stretching appearing at higher wavenumbers than C-Cl and C-Br stretching.

Table 2: Predicted Noteworthy Vibrational Frequencies (cm⁻¹) for this compound (Based on Analogy with Similar Halogenated Anilines)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Asymmetric Stretching | ~3500 |

| N-H Symmetric Stretching | ~3400 |

| C-H Stretching | 3050 - 3150 |

| C-C Stretching | 1400 - 1600 |

| C-N Stretching | ~1280 |

| C-F Stretching | ~1250 |

| C-Cl Stretching | ~700 |

| C-Br Stretching | ~600 |

Note: These are representative frequency ranges based on studies of other halogenated anilines. The actual values for this compound may vary.

The accuracy of DFT and ab initio calculations is highly dependent on the choice of the functional and the basis set. For halogenated anilines, the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used and has been shown to provide reliable results. asianpubs.orgresearchgate.net

The choice of basis set is also critical. Pople-style basis sets, such as 6-31G(d,p) and its more extensive versions like 6-311++G(d,p), are commonly employed. globalresearchonline.netasianpubs.org The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electronic distribution in molecules with heteroatoms and for calculating properties like electron affinity and polarizability. A comparative study on haloanilines concluded that the B3LYP/6-311++G(d,p) level of theory provides a good balance between computational cost and accuracy for this class of compounds. asianpubs.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy and distribution of these orbitals provide insights into the electron-donating and electron-accepting capabilities of a molecule.

The HOMO represents the ability of a molecule to donate an electron. For aniline (B41778) and its derivatives, the HOMO is typically a π-orbital with significant contributions from the benzene ring and the lone pair of electrons on the nitrogen atom of the amino group. The energy of the HOMO is a measure of the ionization potential.

In this compound, the presence of electron-withdrawing halogen atoms is expected to lower the energy of the HOMO compared to unsubstituted aniline. This would make the molecule less susceptible to electrophilic attack. The distribution of the HOMO would likely be spread over the entire molecule, with significant density on the aromatic ring and the nitrogen atom.

The LUMO represents the ability of a molecule to accept an electron. The energy of the LUMO is related to the electron affinity. In halogenated anilines, the LUMO is generally a π*-antibonding orbital. The presence of electronegative halogen atoms tends to lower the energy of the LUMO, increasing the electron affinity of the molecule.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, the combined electron-withdrawing effects of the bromine, chlorine, and fluorine atoms would likely result in a relatively small HOMO-LUMO gap, indicating a molecule with potential for diverse chemical reactivity.

Table 3: Predicted Frontier Molecular Orbital Properties of this compound (Based on Analogy with Similar Halogenated Anilines)

| Property | Predicted Value |

| HOMO Energy | ~ -6.0 to -7.0 eV |

| LUMO Energy | ~ -1.0 to -2.0 eV |

| HOMO-LUMO Energy Gap | ~ 4.0 to 5.0 eV |

Note: These values are estimations based on DFT calculations for other halogenated anilines and serve as a qualitative guide.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a powerful tool used to visualize the three-dimensional charge distribution of a molecule. It is calculated on the surface of the molecule's electron density and is crucial for predicting how a molecule will interact with other chemical species, particularly in electrophilic and nucleophilic reactions. The MEP map provides a color-coded guide to the electrostatic potential, where different colors represent varying potential values.

Typically, red indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue represents regions of most positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow areas denote regions of intermediate or near-zero potential.

For this compound, an MEP analysis would reveal the reactive sites on the molecule. The negative potential is expected to be concentrated around the electronegative fluorine, chlorine, and bromine atoms, as well as the lone pair of electrons on the nitrogen atom of the amino group. dtic.milacs.orgnih.gov The aromatic ring itself and the hydrogen atoms of the amino group would likely exhibit positive potential. Understanding this potential map is fundamental for predicting the molecule's role in intermolecular interactions. dtic.milacs.org

| Region | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Nitrogen Atom (Amino Group) | Strongly Negative (Red) | Site for electrophilic attack; hydrogen bond acceptor |

| Halogen Atoms (F, Cl, Br) | Negative to Neutral (Red/Green) with positive σ-hole | Potential for halogen bonding; influences ring reactivity |

| Aromatic Ring (π-system) | Slightly Negative to Neutral | Site for electrophilic aromatic substitution |

| Amino Group Hydrogens | Positive (Blue) | Site for nucleophilic attack; hydrogen bond donor |

Note: The specific potential values (in kJ/mol or a.u.) and precise locations would require a dedicated quantum chemical calculation (e.g., using Density Functional Theory, DFT).

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. nih.govwisc.edu This analysis provides a detailed picture of the bonding within a molecule, including the stabilization energies associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals. nih.govacs.org

Hyperconjugation involves the interaction of electrons in a filled bonding or lone pair orbital with an adjacent empty or partially filled anti-bonding orbital. numberanalytics.comuni-heidelberg.de These interactions lead to stabilization of the molecule and are key to understanding its electronic structure and reactivity. In this compound, NBO analysis can quantify these donor-acceptor interactions.

Key interactions expected in this molecule include:

n → σ : Delocalization of the nitrogen lone pair (n) into the anti-bonding orbitals (σ) of adjacent C-C or C-H bonds.

π → π *: Interactions involving the π-electrons of the aromatic ring, which contribute to its aromatic stability and reactivity.

n → π : Donation from the lone pairs of the halogen atoms or the nitrogen atom into the anti-bonding π orbitals of the benzene ring. nih.gov

These hyperconjugative interactions result in Intramolecular Charge Transfer (ICT), where electron density is transferred from one part of the molecule (the electron donor) to another (the electron acceptor). numberanalytics.com The amino group (-NH₂) is a strong electron-donating group, while the halogens (F, Cl, Br) are electron-withdrawing through induction but can be electron-donating through resonance. NBO analysis calculates the second-order perturbation energy (E(2)), which quantifies the stabilization energy of these ICT events. A higher E(2) value indicates a stronger interaction.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N | π(C-C)ring | Data requires calculation | Resonance, charge donation to ring |

| π(C-C)ring | π(C-C)ring | Data requires calculation | Aromatic delocalization |

| LP(X)Br,Cl,F | σ(C-C)ring | Data requires calculation* | Halogen-ring hyperconjugation |

Note: LP denotes a lone pair orbital. The specific E(2) values are dependent on computational results.

Calculation of Electronic and Optical Properties

First-order hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) response. researchgate.netrug.nl Materials with high hyperpolarizability values are of interest for applications in optoelectronics and photonics. The magnitude of β is highly dependent on intramolecular charge transfer, as a significant change in dipole moment upon excitation leads to a large NLO response.

For this compound, the presence of both electron-donating (amino) and electron-withdrawing (halogens) groups on the conjugated π-system suggests it may exhibit NLO properties. Computational methods can calculate the static and frequency-dependent hyperpolarizability tensors. The total hyperpolarizability (β_tot) is often compared to that of a standard reference molecule like urea (B33335) to assess its potential as an NLO material. mdpi.com

| Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | Data requires calculation |

| Mean Polarizability (α) | Data requires calculation |

| First-Order Hyperpolarizability (β_tot) | Data requires calculation |

Mulliken population analysis is a method for estimating the partial atomic charges within a molecule based on the linear combination of atomic orbitals (LCAO) approach. wikipedia.orglibretexts.org It partitions the total electron density among the constituent atoms, providing insight into the electronic distribution and identifying sites of charge concentration. uni-muenchen.de While Mulliken charges are known to be sensitive to the basis set used in the calculation, they offer a qualitative picture of the charge landscape. wikipedia.orgwikiwand.com

In this compound, this analysis would quantify the electron-donating effect of the amino group and the electron-withdrawing inductive effects of the halogen atoms. The nitrogen atom is expected to carry a negative charge, while the attached hydrogen atoms and the carbon atom bonded to nitrogen would be more positive. The halogen atoms would also exhibit negative charges due to their high electronegativity.

| Atom | Mulliken Charge (e) |

|---|---|

| C1 (bonded to N) | Data requires calculation |

| C2 (bonded to F) | Data requires calculation |

| C4 (bonded to Cl) | Data requires calculation |

| C5 (bonded to Br) | Data requires calculation |

| N | Data requires calculation |

| F | Data requires calculation |

| Cl | Data requires calculation |

| Br | Data requires calculation |

Computational Prediction of Spectroscopic Parameters

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra. For this compound, theoretical calculations can determine vibrational frequencies (Infrared and Raman), electronic absorption wavelengths (UV-Vis), and NMR chemical shifts.

By calculating the harmonic vibrational frequencies (often using DFT), a theoretical vibrational spectrum can be generated. researchgate.net These calculated frequencies are typically scaled by a factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. This aids in the assignment of specific vibrational modes, such as the N-H stretching and bending modes of the amino group, C-N stretching, and the various vibrations of the substituted aromatic ring. libretexts.orglibretexts.orgnih.gov

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Asymmetric Stretch | ~3500 | Medium-Strong (IR) |

| N-H Symmetric Stretch | ~3400 | Medium (IR) |

| Aromatic C-H Stretch | 3000-3100 | Weak-Medium |

| C=C Aromatic Stretch | 1400-1600 | Strong |

| C-N Stretch | 1200-1350 | Medium-Strong |

| C-F Stretch | 1100-1250 | Strong (IR) |

| C-Cl Stretch | 700-850 | Strong |

| C-Br Stretch | 500-650 | Strong |

Note: The listed wavenumber ranges are general expectations for these functional groups. Precise values require specific calculations.

Biological and Bioactive Applications in Chemical Biology and Medicinal Chemistry

Antimicrobial Activity and Mechanistic Studies of 5-Bromo-4-chloro-2-fluoroaniline Derivatives

Derivatives of halogenated anilines have been investigated for their ability to combat microbial growth. Studies on related aniline (B41778) derivatives have shown that the presence and position of halogen atoms can significantly influence their antimicrobial efficacy. For instance, research on various aniline derivatives against Vibrio parahaemolyticus and Vibrio harveyi demonstrated that certain halogenated anilines exhibit notable antibacterial and antibiofilm properties. nih.gov

Specifically, compounds like 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA) have shown significant activity, with Minimum Inhibitory Concentrations (MICs) of 100 µg/mL and 50 µg/mL, respectively, against planktonic cells. nih.gov These compounds were also found to disrupt bacterial cell membranes and inhibit virulence factors such as motility and protease activity. nih.gov While these are not direct derivatives of this compound, the findings underscore the potential of poly-halogenated and trifluoromethyl-substituted anilines as a class of antimicrobial agents.

Another study focused on the synthesis of 2,5-disubstituted-4-thiazolidinones incorporating a 3-chloro-4-fluorophenyl imino moiety, which is structurally related to this compound. These derivatives exhibited promising antibacterial activity, suggesting that the 3-chloro-4-fluorophenyl group is a valuable pharmacophore for developing new antimicrobial agents. researchgate.net

Anticancer and Cytotoxic Evaluations of this compound Derivatives

The development of novel anticancer agents is a primary focus of medicinal chemistry, and derivatives of this compound have emerged as a promising area of investigation. The halogenated phenyl ring serves as a crucial building block in the synthesis of compounds with potent cytotoxic effects against various cancer cell lines.

The evaluation of anticancer potential often begins with computational (in silico) and laboratory-based (in vitro) screening methods. In silico docking studies are employed to predict the binding affinity of a compound to a specific protein target known to be involved in cancer progression.

For example, a synthesized hybrid oxindole (B195798) Schiff base, (E)-5-bromo-3-((4-chloro-3-(trifluoromethyl)phenyl)imino)indolin-2-one (5BTPIO), which incorporates a structure derived from a bromo-chloro-aniline derivative, was assessed for its anticancer activity using in silico docking. asianpubs.org The study predicted its binding affinities against several protein targets, indicating its potential as an anticancer agent. asianpubs.org

| Compound | Protein Target | Binding Affinity (kcal/mol) |

| (E)-5-bromo-3-((4-chloro-3-(trifluoromethyl)phenyl)imino)indolin-2-one (5BTPIO) | 3G74 | -6.08 |

| (E)-5-bromo-3-((4-chloro-3-(trifluoromethyl)phenyl)imino)indolin-2-one (5BTPIO) | 4Z8Z | -5.60 |

| (E)-5-bromo-3-((4-chloro-3-(trifluoromethyl)phenyl)imino)indolin-2-one (5BTPIO) | 7PGL | -6.72 |

Data from a study on a hybrid oxindole Schiff base derivative. asianpubs.org

Following promising in silico results, in vitro cytotoxicity assays are conducted on various cancer cell lines to determine the compound's effectiveness in inhibiting cell growth. The 50% growth inhibition (GI50) value is a standard measure of a compound's cytotoxic potency. For instance, various derivatives of 4-aminoquinoline (B48711) have been tested against human breast tumor cell lines, MCF7 and MDA-MB468, showing significant cytotoxic effects. nih.gov While not direct derivatives, this highlights a common methodology. Similarly, novel diphenylamine (B1679370) fluorinated chalcone (B49325) derivatives have been evaluated for their cytotoxicity against HeLa cells, with some compounds showing greater potency than the standard drug 5-Fluorouracil. nih.gov

Structure-Activity Relationship (SAR) studies are crucial for optimizing the anticancer activity of a lead compound. These studies involve synthesizing a series of related compounds and evaluating how changes in their chemical structure affect their biological activity.

For derivatives of 4-quinolone, it has been shown that modifications at the C-3 and C-7 positions can significantly impact their anticancer potency. researchgate.net The incorporation of bromine atoms into drug structures is known to sometimes enhance therapeutic efficacy by forming halogen bonds with proteins, which can increase selectivity for active sites and stabilize drug-protein complexes. mdpi.com

In a series of 5-chloro-indole-2-carboxylate derivatives, SAR studies revealed that the nature and position of substituents on the indole (B1671886) ring influenced their antiproliferative activity and inhibitory action against specific kinases. mdpi.com For example, a derivative with a meta-piperidinyl substituent showed more potent inhibition of the EGFR kinase than the reference drug erlotinib. mdpi.com These studies provide a rational basis for the design of more effective anticancer agents based on halogenated scaffolds.

Enzyme Inhibition Studies (e.g., Cytochrome P450 Enzymes)

Derivatives containing the bromo-chloro-fluoro-phenyl moiety have been investigated as inhibitors of various enzymes implicated in disease. For instance, derivatives of 5-chloro-indole-2-carboxylate have been identified as potent inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) and BRAF pathways, which are over-activated in many cancers. mdpi.com One derivative, in particular, showed an IC50 value of 68 nM against EGFR, which was more potent than the established drug erlotinib. mdpi.com

| Compound Derivative | Target Enzyme | IC50 Value |

| m-piperidinyl derivative of 5-chloro-indole-2-carboxylate | EGFR | 68 nM |

| Erlotinib (Reference) | EGFR | 80 nM |

Data from a study on 5-chloro-indole-2-carboxylate derivatives. mdpi.com

Furthermore, related fluorinated indole derivatives have demonstrated inhibitory activity against other enzymes such as the human apurinic/apyrimidinic endonuclease 1 (APE1) and the endoplasmic reticulum kinase (PERK), both of which are relevant targets in cancer therapy. nih.gov

Interaction with Biological Targets and Receptors

Understanding how a compound interacts with its biological target at a molecular level is fundamental to drug design. This involves studying the binding of the ligand (the compound) to its receptor.

Ligand-receptor binding studies aim to characterize the affinity and mode of interaction between a compound and its biological target. Computational docking, as mentioned earlier, is a key tool in predicting these interactions. The calculated binding affinity, often expressed in kcal/mol, provides an estimate of the strength of the interaction. asianpubs.org

Experimental techniques such as fluorescence spectroscopy can be used to determine the binding affinity (dissociation constant, kD). For example, studies on benzofuran (B130515) derivatives binding to bovine serum albumin (BSA) have shown how structural differences can affect binding affinity. nih.gov While these are not aniline derivatives, the methodology is broadly applicable.

The ultimate goal of these studies is to build a comprehensive picture of how derivatives of this compound can be optimized to bind selectively and effectively to their intended biological targets, thereby enhancing their therapeutic potential while minimizing off-target effects.

Molecular Docking and Dynamics Simulations

While direct molecular docking and dynamics simulations on the simple intermediate this compound are not commonly reported, its true value in computational chemistry lies in the properties of the larger, more complex molecules derived from it. The derivatives synthesized from this aniline are prime candidates for in silico analysis to predict and rationalize their binding affinity to biological targets.

Research on structurally related anilines demonstrates the utility of this approach. For instance, a series of 4-anilinoquinazoline (B1210976) derivatives were designed and synthesized as potential anticancer agents, with one of the most potent compounds being derived from the closely related 4-bromo-2-fluoroaniline (B1266173). ijcce.ac.ir Molecular docking studies of this compound were performed to understand its interaction with the kinase domains of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both crucial targets in cancer therapy. ijcce.ac.ir The study revealed that the compound binds effectively within the VEGFR-2 active site, with a predicted binding energy of -8.24 kcal/mol. ijcce.ac.ir This strong binding affinity suggests that the anilino-quinazoline scaffold serves as an excellent foundation for dual inhibitors.

The insights gained from such computational studies are invaluable. They allow researchers to visualize binding modes, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and predict the binding affinity of a ligand to a protein's active site. This predictive power guides the rational design of more potent and selective inhibitors. For example, docking studies on novel thieno[3,2-c]quinoline derivatives identified them as potential RET kinase inhibitors for the treatment of medullary thyroid cancer. acs.orgnih.gov Similarly, simulations of imidazo[4,5-c]pyridine derivatives have elucidated their binding mechanisms to targets like Cyclin-Dependent Kinase 2 (CDK2), paving the way for the development of targeted cancer therapies. nih.gov

Given these precedents, derivatives of this compound are highly promising subjects for molecular docking and dynamics simulations. The specific halogenation pattern of the parent aniline can be exploited to fine-tune the electronic and steric properties of the final compounds, potentially enhancing their target affinity and pharmacokinetic profiles.

Table 1: Example of Molecular Docking Data for a Derivative of a Related Fluoroaniline (B8554772)

| Derivative Scaffold | Parent Aniline | Biological Target | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (µM) | Source |

|---|---|---|---|---|---|

| 4-Anilinoquinazoline | 4-Bromo-2-fluoroaniline | VEGFR-2 | -8.24 | 0.9 | ijcce.ac.ir |

| 4-Anilinoquinazoline | 4-Bromo-2-fluoroaniline | EGFR | -6.39 | 20.67 | ijcce.ac.ir |

Role of this compound in the Synthesis of Biologically Active Scaffolds

This compound is a valuable building block for constructing a variety of heterocyclic scaffolds that form the core of many biologically active compounds. Its trifunctional substitution allows for regioselective reactions, enabling chemists to synthesize complex molecules with precise architectures. These scaffolds are often investigated for a range of therapeutic applications, including roles as anticancer and antimicrobial agents.

A common strategy for synthesizing the thieno[3,2-c]quinoline core begins with a substituted aniline. acs.orgnih.gov For example, a multi-step synthesis was developed starting from 4-nitroaniline (B120555) to produce a series of 3-benzoylamino-thieno[3,2-c]quinoline derivatives. acs.org This pathway involves the initial construction of a substituted quinoline (B57606) ring, followed by the annulation of the thiophene (B33073) ring. acs.org Given this precedent, a similar synthetic strategy could readily incorporate this compound. The amine functionality would participate in the formation of the quinoline ring system, such as through a Friedländer or Gould-Jacobs reaction, with the halogen substituents being carried through the synthesis to influence the electronic properties and biological activity of the final products. These derivatives have been identified as promising antiproliferative agents targeting RET-dependent medullary thyroid cancer. acs.orgnih.gov

Imidazo[4,5-c]pyridines, isomers of the purine (B94841) nucleobases, are another class of heterocyclic compounds with a broad spectrum of biological activities. nih.gov They are core structures in many compounds investigated for anticancer and antiviral therapies. nih.gov The synthesis of this scaffold often involves the cyclization of a substituted diaminopyridine. nih.gov

Although a direct synthesis starting from this compound is not explicitly documented, its structure is amenable to conversion into the necessary precursors. A plausible synthetic route would involve the transformation of the aniline into a substituted 3-amino-4-chloropyridine (B21944) derivative. Subsequent reaction with a formylating or cyclizing agent could then furnish the imidazo[4,5-c]pyridine ring system, with the bromo- and fluoro-substituted phenyl group appended at a key position.

The importance of this scaffold is highlighted by the development of novel imidazo[4,5-c]pyridine derivatives as potent and selective CDK2 inhibitors for cancer treatment. nih.gov In these studies, the strategic placement of substituents on the core structure was crucial for achieving high inhibitory activity. nih.gov The use of this compound as a building block would allow for the introduction of a unique substitution pattern, offering a pathway to novel derivatives with potentially enhanced therapeutic properties.

The search for new antimicrobial agents is a global health priority, and heterocyclic compounds are a rich source of potential drug candidates. While derivatives of this compound have not been specifically reported as antimicrobial agents, the heterocyclic scaffolds that can be synthesized from it are known to possess significant antimicrobial activity.

For example, certain imidazo[4,5-c]pyridine derivatives have been identified as having promising antifungal properties. nih.gov These compounds are thought to exert their effect by targeting essential fungal enzymes like glucosamine-6-phosphate synthase, which is critical for cell wall synthesis. nih.gov Furthermore, studies on related imidazo[1,2-a]pyrimidine (B1208166) scaffolds have demonstrated their efficacy against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. semanticscholar.org The mechanism of action for these compounds is often explored through molecular docking to understand their interactions with microbial protein targets. semanticscholar.org

This evidence strongly suggests that the scaffolds accessible from this compound are relevant to antimicrobial drug discovery. Synthesizing libraries of thienoquinolines and imidazopyridines derived from this aniline would be a rational strategy for identifying new lead compounds with potential antibacterial or antifungal activity.

Table 2: Heterocyclic Scaffolds and Their Reported Antimicrobial Potential

| Scaffold | Potential Application | Example Target/Activity | Source |

|---|---|---|---|

| Imidazo[4,5-c]pyridine | Antifungal | Inhibition of glucosamine-6-phosphate synthase | nih.gov |

| Imidazo[1,2-a]pyrimidine | Antibacterial & Antifungal | Activity against various Gram-positive/negative bacteria and fungi | semanticscholar.org |

The primary value of this compound in medicinal chemistry is its role as a versatile intermediate for creating diverse heterocyclic compounds aimed at various therapeutic targets. The presence of three different halogen atoms at specific positions on the aniline ring allows for fine-tuning of the steric, electronic, and lipophilic properties of the final molecules, which is critical for optimizing drug-receptor interactions and pharmacokinetic profiles.

The key therapeutic area where derivatives have shown significant promise is oncology. As detailed previously, related fluoroanilines are used to synthesize:

4-Anilinoquinazolines that act as potent inhibitors of VEGFR-2 and EGFR, key kinases involved in tumor angiogenesis and proliferation. ijcce.ac.ir

Thieno[3,2-c]quinolines designed as inhibitors of RET kinase, a driver mutation in medullary thyroid cancer. acs.orgnih.gov

Imidazo[4,5-c]pyridines that function as selective inhibitors of CDK2, a crucial regulator of the cell cycle, offering a targeted approach to cancer therapy. nih.gov

In each of these cases, the aniline moiety becomes an integral part of the final pharmacophore, directly participating in the binding to the target enzyme. Therefore, the synthesis of new libraries of these and other heterocyclic systems using this compound is a highly rational approach in the ongoing search for novel and more effective therapeutic agents.

Agrochemical Research and Development Utilizing 5 Bromo 4 Chloro 2 Fluoroaniline

Development of Herbicidal Agents from 5-Bromo-4-chloro-2-fluoroaniline Derivatives

This compound itself has been identified as a herbicidal agent. Its mode of action involves the inhibition of photosynthesis in plants. When applied as a foliar spray, the chemical is absorbed by the leaves and translocated to the roots, ultimately leading to plant death. It has shown potential for use on various crops, including corn, soybeans, wheat, oats, barley, and pasture grasses.

The structural framework of this compound is a key building block for synthesizing more complex herbicidal molecules. Research into related aniline (B41778) derivatives has yielded several classes of compounds with significant herbicidal activity. Notably, pyrazole (B372694) amide derivatives synthesized from substituted anilines have demonstrated considerable efficacy. For instance, certain 5-arylmethoxy phenylpyrazole derivatives have shown high inhibitory activity against protoporphyrinogen (B1215707) oxidase, a key enzyme in chlorophyll (B73375) and heme biosynthesis.

Furthermore, studies on 2-picolinic acid herbicides have shown that introducing a substituted pyrazolyl ring at the 6-position can lead to compounds with potent herbicidal effects. For example, some 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids have exhibited excellent inhibitory effects on the root growth of various weeds. Specifically, at a concentration of 250 µM, 28 of these compounds showed over 80% inhibition of Brassica napus (BN) root growth, and 10 compounds achieved 100% inhibition of Amaranthus retroflexus L (AL) growth in post-emergence tests.

The following table summarizes the herbicidal activity of selected aniline and pyrazole derivatives, illustrating the potential of this chemical class.

Applications in Materials Science and Advanced Technologies

Specialty Polymer Synthesis and Characterization

The multifunctionality of 5-Bromo-4-chloro-2-fluoroaniline, with its reactive amine group and halogen substituents, makes it a valuable monomer for the synthesis of specialty polymers. The presence of fluorine and bromine, in particular, can enhance the properties of polymers, leading to materials with improved thermal stability, flame retardancy, and specific optical characteristics.

While direct research on the use of this compound in polymer synthesis is not extensively documented, its structural similarity to other halogenated anilines suggests its potential as a monomer in the creation of high-performance polymers such as polyimides. Fluorinated polyimides are known for their excellent thermal stability, chemical resistance, and low dielectric constants, making them suitable for applications in aerospace and microelectronics. scielo.brmdpi.com The incorporation of a monomer like this compound could introduce additional properties. The bromine atom, for instance, is a well-known component in flame retardants, and its presence in the polymer backbone could enhance the fire-resistant properties of the resulting material. malvernpanalytical.comacs.orgnih.gov

The synthesis of polyimides typically involves a two-step process where a diamine is reacted with a dianhydride to form a poly(amic acid), which is then cyclized to the final polyimide. core.ac.uk this compound could potentially serve as a comonomer in such reactions, allowing for the fine-tuning of the polymer's properties. The characterization of such specialty polymers would involve techniques like gel permeation chromatography (GPC) to determine molecular weight distribution, and thermal analysis methods like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability and glass transition temperatures. mdpi.commalvernpanalytical.com

Table 1: Potential Properties of Specialty Polymers Incorporating this compound

| Property | Potential Enhancement | Rationale |

| Thermal Stability | Increased | Presence of aromatic rings and fluorine atoms. |

| Flame Retardancy | Increased | Incorporation of bromine atoms. malvernpanalytical.com |

| Chemical Resistance | Enhanced | Fluorine content contributes to higher inertness. researchgate.net |

| Dielectric Constant | Lowered | Introduction of fluorine can lower the dielectric constant. scielo.br |

| Refractive Index | Modified | Halogen atoms can influence the optical properties. |

Dye Chemistry and Chromophore Development

Aromatic amines are fundamental building blocks in the synthesis of azo dyes, a large and versatile class of colorants. researchgate.netftstjournal.comscialert.netdoaj.org The synthesis typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with a suitable coupling component. This compound, with its primary amine group, is a prime candidate for the synthesis of novel azo dyes.

The specific halogen substituents on the aniline (B41778) ring are expected to have a significant influence on the color and properties of the resulting dyes. The electron-withdrawing nature of the fluorine and chlorine atoms, as well as the heavier bromine atom, can modulate the electronic properties of the azo chromophore, leading to shifts in the absorption maximum (λmax) and potentially deeper and more intense colors. These substituents can also enhance the light and wash fastness of the dyes. researchgate.netftstjournal.com

Table 2: Predicted Spectral Properties of Azo Dyes Derived from this compound

| Coupling Component | Predicted Color | Predicted λmax (nm) |

| Phenol (B47542) | Yellow-Orange | 400-430 |

| N,N-dimethylaniline | Orange-Red | 450-480 |

| 2-Naphthol | Red | 480-510 |

| H-acid | Blue | 580-620 |

Note: The predicted colors and absorption maxima are estimations based on the general effect of halogen substituents on the chromophoric system of azo dyes. Actual values would need to be determined experimentally.

Electronic and Optical Material Development

The unique electronic properties conferred by halogen atoms make this compound an interesting candidate for the development of novel electronic and optical materials. Halogenated organic compounds are being explored for a variety of applications, including organic semiconductors and nonlinear optical (NLO) materials. ccsenet.orgresearchgate.netfrontiersin.orgnih.govyoutube.com

The introduction of fluorine and chlorine atoms can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of organic molecules, which is a critical factor in designing organic semiconductors. Furthermore, the presence of heavy atoms like bromine can facilitate intersystem crossing, a property that can be exploited in phosphorescent organic light-emitting diodes (OLEDs).

In the field of nonlinear optics, molecules with large hyperpolarizabilities are sought after for applications in optical communications and data storage. ccsenet.orgresearchgate.net Theoretical studies on halogenated aniline oligomers have shown that the introduction of halogens can significantly enhance the first (β) and second (γ) hyperpolarizabilities. ccsenet.orgresearchgate.net While direct experimental data for this compound is not available, the presence of multiple halogen atoms suggests that its derivatives could exhibit interesting NLO properties. The synthesis of Schiff bases from halogenated anilines is a common approach to creating new NLO materials.

Table 3: Potential Applications of this compound in Electronic and Optical Materials

| Application Area | Potential Role of this compound | Key Structural Features |

| Organic Semiconductors | As a building block for hole-transporting or electron-transporting materials. | Halogen atoms influencing HOMO/LUMO energy levels. |

| OLEDs | As a precursor for phosphorescent emitters. | Heavy bromine atom promoting intersystem crossing. |

| Nonlinear Optical (NLO) Materials | As a core structure for molecules with high hyperpolarizability. | Multiple halogen substituents enhancing NLO response. ccsenet.orgresearchgate.net |

Environmental Chemistry and Sensing Applications

Degradation Pathways and Environmental Fate

The environmental fate of halogenated anilines is largely determined by microbial degradation processes. nih.govekb.eg These compounds are generally resistant to biodegradation due to the presence of halogen substituents. ekb.eg However, numerous microorganisms have been shown to degrade various halogenated anilines under both aerobic and anaerobic conditions. nih.govoup.comekb.eg

Under aerobic conditions, the degradation of chloroanilines often involves dioxygenase enzymes. nih.gov The process can be initiated by either dehalogenation to produce aniline (B41778), which is then further degraded, or by dioxygenation of the aromatic ring to form a halogenated catechol. nih.gov For instance, the degradation of 3,4-dichloroaniline (B118046) by Acinetobacter baylyi strain GFJ2 involves an initial dehalogenation to 4-chloroaniline, which is then further broken down. nih.gov